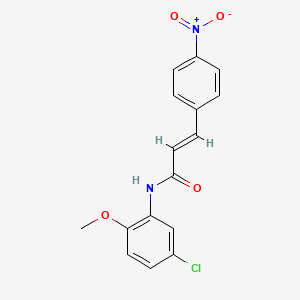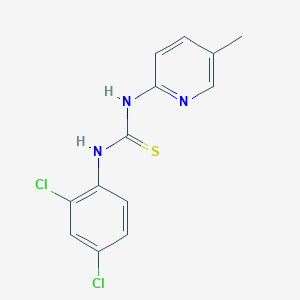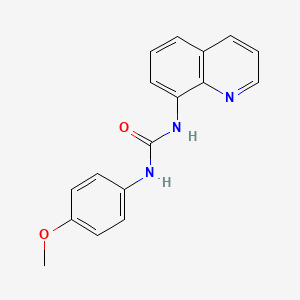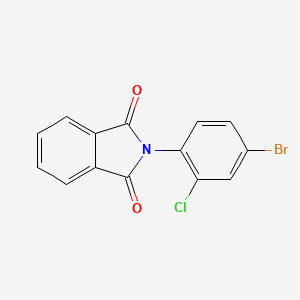
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate from ATP to the substrate, leading to the inhibition of CK2 activity. N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be a selective inhibitor of CK2, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. Moreover, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to regulate the expression of genes involved in various biological processes, including cell cycle regulation, DNA damage response, and circadian rhythm.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, with no significant inhibition of other kinases. It is also easy to synthesize and can be produced in large quantities for research purposes. However, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, appropriate controls and safety measures should be taken when using N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments.
将来の方向性
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Therefore, future research should focus on the development of N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Moreover, the role of CK2 in other biological processes, such as inflammation and neurodegeneration, should be investigated using N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide as a tool compound. Finally, the use of N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.
合成法
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 4-nitrobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide. This synthesis method has been reported in several scientific publications and has been used to produce N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide in large quantities for research purposes.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been extensively used in scientific research to study the role of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has also been used to study the role of CK2 in DNA damage response, cell cycle regulation, and circadian rhythm. Moreover, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been used as a tool compound to validate the therapeutic potential of CK2 inhibitors in cancer treatment.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-8-5-12(17)10-14(15)18-16(20)9-4-11-2-6-13(7-3-11)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOUKGLSUMJDD-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)






![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)